molecular formula C24H17N3O4S B2427659 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 361479-48-3

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No. B2427659
CAS RN: 361479-48-3
M. Wt: 443.48
InChI Key: WTNDURLTDNCLRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide” is a complex organic compound that contains several functional groups and rings, including a benzothiazole ring, a pyrrolidinone ring, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the benzothiazole and benzamide groups. The hydroxyphenyl group may form hydrogen bonds with other molecules, which could influence its physical and chemical properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzothiazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo electrophilic substitution reactions, and participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of polar groups, the planarity of the molecule, and the potential for intermolecular hydrogen bonding could influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Antibacterial Agents

Compounds with the benzothiazole structure have been synthesized and evaluated as potential antibacterial agents . In particular, compounds similar to the one you mentioned have shown promising activity against Staphylococcus aureus . The minimum inhibitory concentration (MIC) values of these compounds were determined by the broth microdilution method .

Antifungal Activity

Benzothiazole derivatives have been associated with antifungal activity . This suggests that the compound could potentially be used in the development of new antifungal medications.

Antiprotozoal Activity

Benzothiazole derivatives have also been associated with antiprotozoal activity . This indicates a potential application of the compound in the treatment of diseases caused by protozoa.

Anticancer Activity

There is evidence that benzothiazole derivatives can exhibit anticancer activity . This suggests that the compound could potentially be used in cancer treatment research.

Anticonvulsant Activity

Benzothiazole derivatives have been associated with anticonvulsant activity . This suggests a potential application of the compound in the treatment of conditions such as epilepsy.

Antihypertensive Activity

Benzothiazole derivatives have been associated with antihypertensive activity . This suggests a potential application of the compound in the treatment of high blood pressure.

Antidiabetic Activity

Benzothiazole derivatives have been associated with antidiabetic activity . This suggests a potential application of the compound in the treatment of diabetes.

Anti-inflammatory Activity

Benzothiazole derivatives have been associated with anti-inflammatory activity . This suggests a potential application of the compound in the treatment of inflammatory conditions.

Future Directions

Given the interesting structure of this compound and the known biological activities of similar benzothiazole derivatives, it could be worthwhile to investigate its potential applications further. This could include studies into its synthesis, its physical and chemical properties, and its biological activity .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O4S/c28-19-9-8-15(13-17(19)24-26-18-6-1-2-7-20(18)32-24)25-23(31)14-4-3-5-16(12-14)27-21(29)10-11-22(27)30/h1-9,12-13,28H,10-11H2,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNDURLTDNCLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.